![molecular formula C23H23N5O4 B2983390 N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide CAS No. 922131-02-0](/img/structure/B2983390.png)
N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound is a pyrazolo[3,4-d]pyrimidine derivative, which is a type of heterocyclic compound. Pyrazolo[3,4-d]pyrimidines are known to exhibit a wide range of biological activities .
Molecular Structure Analysis
The compound contains a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic structure consisting of a pyrazole ring fused with a pyrimidine ring. It also has a benzyl group, an ethyl group, and a 3,5-dimethoxybenzamide group attached to the core .Chemical Reactions Analysis
Pyrazolo[3,4-d]pyrimidines can undergo various chemical reactions, including electrophilic substitution, due to the presence of reactive sites in the heterocyclic core .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its specific structure. For example, the presence of the benzamide group might increase its polarity and influence its solubility in different solvents .科学的研究の応用
Synthesis and Chemical Properties
The synthesis of pyrazolo[3,4-d]pyrimidine analogues, such as those related to "N-(2-(5-benzyl-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3,5-dimethoxybenzamide", often involves palladium-catalyzed C-C coupling reactions and other complex synthetic steps. These processes are crucial for creating compounds with specific biological activities and are fundamental in medicinal chemistry research for the development of new therapeutic agents (Taylor & Patel, 1992).
Biological Activities and Potential Therapeutic Applications
- Anticancer Properties : Novel pyrazolopyrimidines derivatives have been synthesized and evaluated for their anticancer and anti-5-lipoxygenase agents. These studies aim to identify compounds with potent in vitro cell growth inhibitory activity, which could lead to the development of new anticancer medications (Rahmouni et al., 2016).
- Anti-inflammatory and Analgesic Activities : The synthesis of derivatives starting from naturally occurring compounds has led to the discovery of molecules with significant anti-inflammatory, analgesic, and anticonvulsant activities. These findings contribute to the search for new therapeutic agents for treating pain and inflammation (El-Sawy et al., 2014).
Methodological Advances
- Microwave-Assisted Synthesis : The development of microwave irradiative cyclocondensation methods for synthesizing pyrimidine linked pyrazole heterocyclics highlights the advancements in synthetic techniques that reduce reaction times and increase efficiency, offering potential for rapid synthesis of similar compounds (Deohate & Palaspagar, 2020).
作用機序
Safety and Hazards
将来の方向性
Given the wide range of biological activities exhibited by pyrazolo[3,4-d]pyrimidines, this compound could be a potential candidate for further study in medicinal chemistry . Future research could focus on elucidating its biological activity, optimizing its structure for improved efficacy, and investigating its mechanism of action.
特性
IUPAC Name |
N-[2-(5-benzyl-4-oxopyrazolo[3,4-d]pyrimidin-1-yl)ethyl]-3,5-dimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O4/c1-31-18-10-17(11-19(12-18)32-2)22(29)24-8-9-28-21-20(13-26-28)23(30)27(15-25-21)14-16-6-4-3-5-7-16/h3-7,10-13,15H,8-9,14H2,1-2H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATWWJCXFXOXHPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NCCN2C3=C(C=N2)C(=O)N(C=N3)CC4=CC=CC=C4)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
433.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
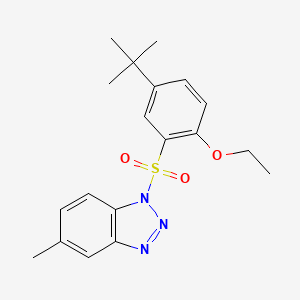
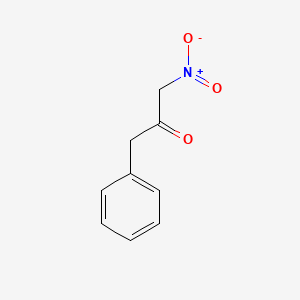
![N-(4-{[(4-chlorophenyl)sulfanyl]methyl}phenyl)-2-thiophenecarboxamide](/img/structure/B2983314.png)
![ethyl 2-(2-((1-(4-fluorophenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)propanamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2983315.png)
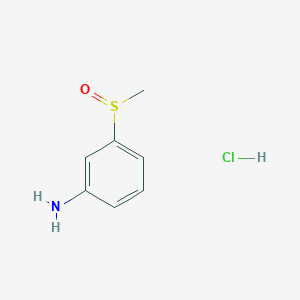
![6-Phenyl-2-[1-(pyridine-3-carbonyl)piperidin-4-yl]pyridazin-3-one](/img/structure/B2983319.png)
![4-[4-(benzyloxy)phenyl]-2,5-dimethyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2983320.png)
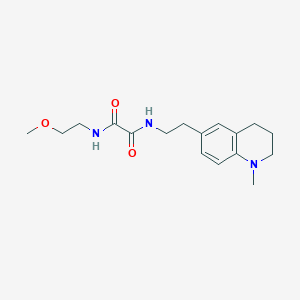

![6-(4-chloro-3-nitrophenyl)-9,9-dimethyl-6,8,10,11-tetrahydro-5H-benzo[b][1,4]benzodiazepin-7-one](/img/structure/B2983323.png)

![N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]biphenyl-4-sulfonamide](/img/structure/B2983328.png)
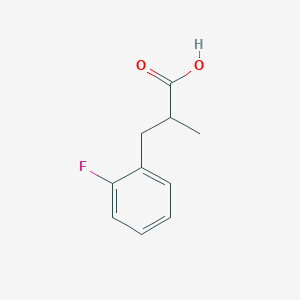
![6-(2-(4-(2-methoxyphenyl)piperazin-1-yl)-2-oxoethyl)-2-(m-tolyl)-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2983330.png)
